

# An In-depth Technical Guide to 2'-Iodoacetophenone (CAS: 2142-70-3)

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## Compound of Interest

Compound Name: 2'-Iodoacetophenone

Cat. No.: B1295891

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## Introduction

**2'-Iodoacetophenone** is a halogenated aromatic ketone that serves as a critical and versatile intermediate in organic synthesis.[1] Its unique chemical structure, featuring an iodine atom ortho to an acetyl group, imparts a high degree of reactivity, making it an invaluable building block in the synthesis of a wide array of complex molecules.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and further application, and its role in the development of bioactive molecules, particularly in the context of neurodegenerative diseases.

## Chemical and Physical Properties

**2'-Iodoacetophenone** is typically a clear yellow liquid at room temperature.[3][4] Key quantitative data for this compound are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	2142-70-3	[5]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> IO	[5]
Molecular Weight	246.05 g/mol	[5]
Appearance	Clear yellow liquid	[3][4]
Density	1.72 g/mL at 25 °C	[4]
Boiling Point	139-140 °C at 12 mmHg	[4]
Refractive Index (n <sub>20/D</sub> )	1.618	[4]
Flash Point	218 °F (103.3 °C)	[4]
Solubility	Soluble in common organic solvents like ethanol and ether; practically insoluble in water.	[2]
Storage	Store in a dark place, sealed in a dry environment at room temperature. It is light-sensitive.	[4]

## Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **2'-Iodoacetophenone**. Below is a summary of available spectral data.

Spectroscopy Type	Data Summary	Reference(s)
<sup>1</sup> H NMR	Predicted <sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> ) shows peaks at δ 7.96 (m, 1H), 7.48 (m, 1H), 7.43 (m, 1H), 7.14 (m, 1H), 2.63 (s, 3H).	[6]
<sup>13</sup> C NMR	Spectra are available for viewing in chemical databases.	[7][8]
Infrared (IR)	ATR-IR spectra are available for viewing in chemical databases.	[7][8]
Mass Spectrometry (MS)	GC-MS data is available, with major fragments observed at m/z 231 and 246.	[7]

## Experimental Protocols

Detailed methodologies for the synthesis and subsequent reaction of **2'-Iodoacetophenone** are provided below.

### Protocol 1: Synthesis of 2'-Iodoacetophenone via Diazotization of 2-Acetylaniline

This protocol describes a common and effective method for the preparation of **2'-Iodoacetophenone**. [3][9]

Materials:

- 2-Acetylaniline (aromatic amine)
- p-Toluenesulfonic acid (p-TsOH)
- Acetonitrile (CH<sub>3</sub>CN)
- Sodium nitrite (NaNO<sub>2</sub>)

- Potassium iodide (KI)
- Water (H<sub>2</sub>O)
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>)
- Ethyl acetate (EtOAc)
- Hexanes

#### Procedure:

- To a solution of p-TsOH (22.80 g, 120 mmol) in CH<sub>3</sub>CN (160 mL), add the aromatic amine (40 mmol).
- Cool the resulting amine salt suspension to 0-5 °C.
- Sequentially add a solution of NaNO<sub>2</sub> (5.52 g, 80 mmol) in H<sub>2</sub>O (12 mL) and a solution of KI (16.6 g, 100 mmol) in H<sub>2</sub>O (12 mL).
- Stir the reaction mixture for 10 minutes at 0-5 °C, then allow it to warm to ambient temperature and continue stirring until all the amine has been consumed (monitor by TLC).
- To the reaction mixture, add H<sub>2</sub>O (700 mL), 1M NaHCO<sub>3</sub> until the pH is 9-10, and 2M Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> (80 mL).
- Extract the mixture with EtOAc.
- Purify the crude product by column chromatography (hexanes:EtOAc, 9:1 v/v) to yield **2'-iodoacetophenone** as a yellow oil (94% yield).<sup>[3][9]</sup>

## Protocol 2: Cobalt-Catalyzed Carbocyclization for the Synthesis of Indenols

This protocol demonstrates the use of **2'-Iodoacetophenone** as a starting material in a cobalt-catalyzed reaction to form indenol derivatives, which are valuable structures in medicinal

chemistry.[10]

Materials:

- **2'-Iodoacetophenone**
- Alkyne
- Co(dppe)I<sub>2</sub> (Cobalt(II) catalyst)
- Zinc powder (Zn)
- Acetonitrile (CH<sub>3</sub>CN)

Procedure:

- In a reaction vessel, combine **2'-Iodoacetophenone**, the desired alkyne, Co(dppe)I<sub>2</sub> catalyst, and Zn powder in acetonitrile.
- Heat the reaction mixture to 80 °C.
- The reaction proceeds to afford the corresponding indenol derivatives in moderate to excellent yields with high regioselectivity.[10]

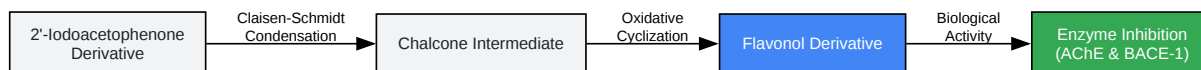
## Applications in Drug Development

**2'-Iodoacetophenone** is a key precursor for a variety of molecules with potential pharmacological benefits.[11] Its reactivity, particularly the presence of the iodine atom which acts as a good leaving group, allows for its use in various cross-coupling reactions to build more complex molecular architectures.[2]

## Synthesis of Acetylcholinesterase and BACE-1 Inhibitors

A significant application of iodoacetophenone derivatives is in the synthesis of compounds targeting enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and  $\beta$ -secretase (BACE-1).[12] Flavonol derivatives, synthesized from 2-hydroxy-5-iodoacetophenone, have shown inhibitory effects on these enzymes.

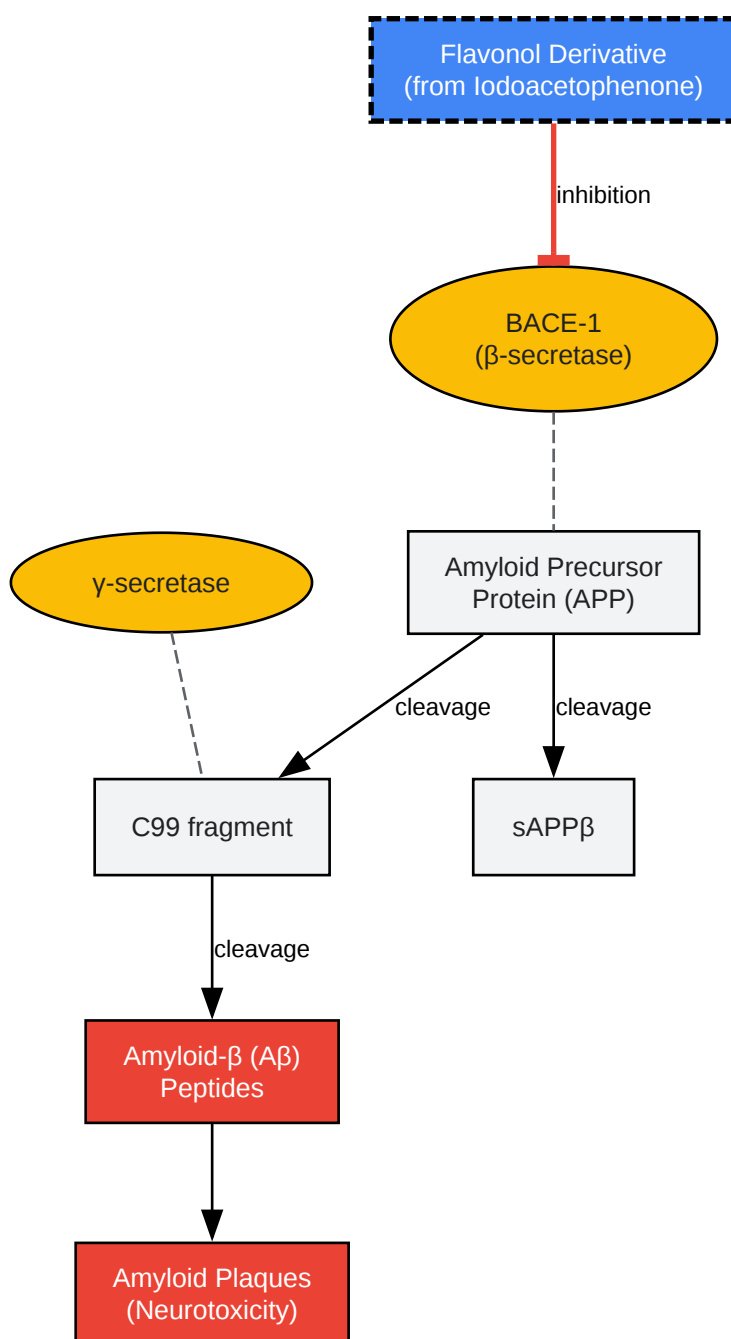
The general synthetic workflow and the subsequent biological impact are illustrated in the diagrams below.



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Synthetic workflow from an iodoacetophenone derivative to bioactive flavonols.

The inhibition of BACE-1 is a key therapeutic strategy in Alzheimer's disease research. BACE-1 is an enzyme that cleaves the amyloid precursor protein (APP), leading to the formation of amyloid- $\beta$  (A $\beta$ ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[11][13] By inhibiting BACE-1, the production of these neurotoxic peptides can be reduced.[3]



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#### Inhibition of the amyloidogenic pathway by flavonol derivatives.

Quantitative data from enzyme inhibitory assays of flavonol derivatives show their potential as therapeutic agents. For example, certain 7-chloro substituted flavonols have demonstrated significant inhibitory effects against butyrylcholinesterase (BChE), with  $IC_{50}$  values in the low micromolar range.<sup>[2]</sup> Specifically, compounds 3h, 3e, and 3g showed  $IC_{50}$  values of 5.72  $\mu$ M,

6.64  $\mu\text{M}$ , and 7.69  $\mu\text{M}$ , respectively.[2] Furthermore, some chalcone precursors also exhibited potent inhibition of BACE-1, with compound 2j showing an  $\text{IC}_{50}$  of 4.70  $\mu\text{M}$ . [2]

## Conclusion

**2'-Iodoacetophenone** is a cornerstone intermediate for chemists in both academic and industrial settings. Its well-defined reactivity and commercial availability make it a valuable starting material for the synthesis of a diverse range of organic compounds. The application of its derivatives as enzyme inhibitors, particularly in the context of Alzheimer's disease, highlights its importance in drug discovery and development. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this versatile chemical compound.

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